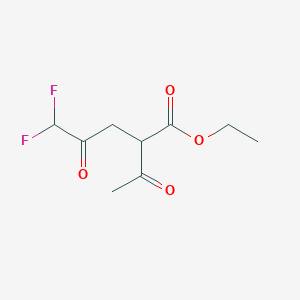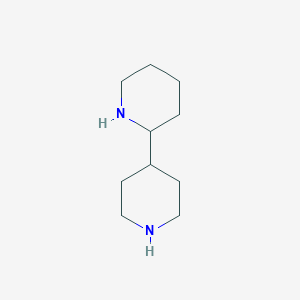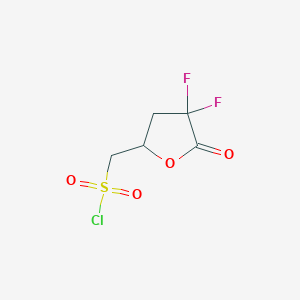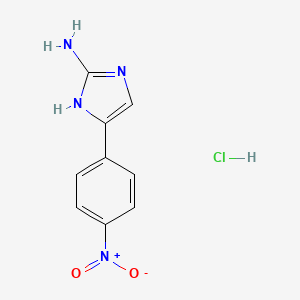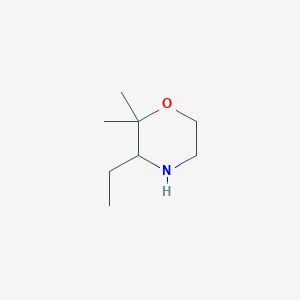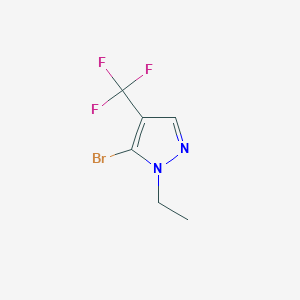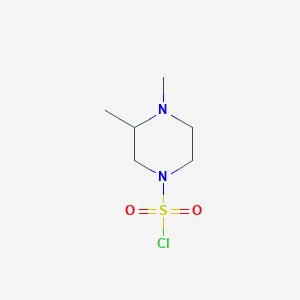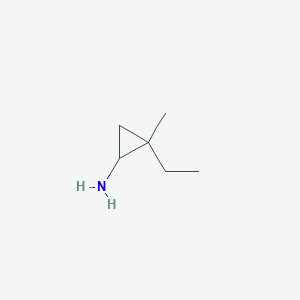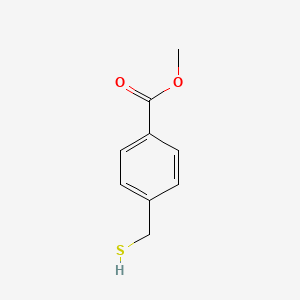![molecular formula C16H18N2O2 B13235720 3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235720.png)
3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a chemical compound with the molecular formula C16H18N2O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylbenzaldehyde with piperidine-2,3-dione under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
- 3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
Uniqueness
3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C16H18N2O2 |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
3-[1-(2-ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C16H18N2O2/c1-2-12-6-3-4-8-14(12)18-11-5-7-13(16(18)20)15(19)9-10-17/h3-4,6,8,13H,2,5,7,9,11H2,1H3 |
Clé InChI |
FUJOTPMEIRKVDW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1N2CCCC(C2=O)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


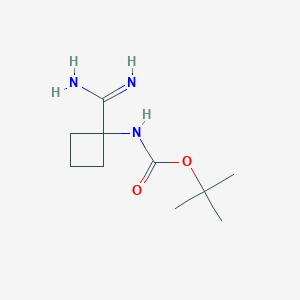

![N-Methyl-2-[(4-methylpiperidin-4-YL)formamido]acetamide](/img/structure/B13235639.png)
